molecular formula C22H21FN6O B3549545 1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE

1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE

Cat. No.: B3549545
M. Wt: 404.4 g/mol
InChI Key: GCUXWVKTGSGTRP-UHFFFAOYSA-N
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Description

The compound “4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorophenyl moiety next to the piperazine ring, which is essential for the inhibitory effects on ENT1 and ENT2 . Further analysis of the molecular structure would require more specific data.

Mechanism of Action

This compound acts as an inhibitor of ENTs. It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that it is an irreversible and non-competitive inhibitor .

Future Directions

The compound has shown promising results as an inhibitor of ENTs, particularly ENT2 . Future research could focus on further exploring its potential applications, particularly in the field of chemotherapy. Additionally, more studies could be conducted to understand its synthesis process, physical and chemical properties, and safety profile.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O/c1-30-17-8-6-16(7-9-17)29-22-18(14-26-29)21(24-15-25-22)28-12-10-27(11-13-28)20-5-3-2-4-19(20)23/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUXWVKTGSGTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE
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1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE
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1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE
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1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE
Reactant of Route 5
1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE

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